N-(2-Fluoro-4-methoxybenzyl)ethanamine
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Overview
Description
N-(2-Fluoro-4-methoxybenzyl)ethanamine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-methoxybenzyl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-4-methoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Secondary and tertiary amines, alcohols.
Substitution Products: Various substituted benzyl ethanamines.
Scientific Research Applications
N-(2-Fluoro-4-methoxybenzyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-Fluoro-4-methoxybenzyl)ethanamine
- N-(4-Fluoro-2-methylbenzyl)ethanamine
- N-(3,4-Difluorobenzyl)ethanamine
Comparison: N-(2-Fluoro-4-methoxybenzyl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPORVDWHKWILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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